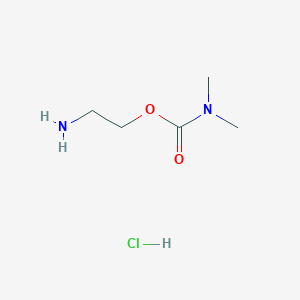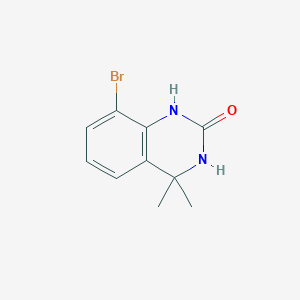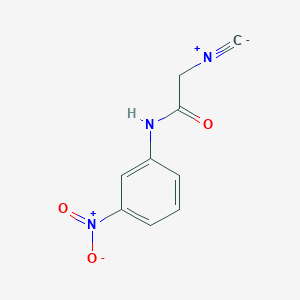
4-(6-cyclopropylpyridazin-3-yl)-N-isopropylpiperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of 4-(6-cyclopropylpyridazin-3-yl)-N-isopropylpiperazine-1-carboxamide consists of a piperazine ring, a pyridazinyl group, and an isopropyl substituent. The cyclopropyl moiety adds rigidity to the structure, affecting its pharmacological properties .
科学的研究の応用
Synthesis and Antimicrobial Activities
Research has been conducted on the synthesis of compounds structurally related to 4-(6-cyclopropylpyridazin-3-yl)-N-isopropylpiperazine-1-carboxamide, exploring their antimicrobial potential. For instance, Patel and Patel (2010) synthesized Schiff base and thiazolidinone derivatives from a lead molecule closely related to the chemical structure , demonstrating excellent antimicrobial activity against a range of bacterial and fungal species (Patel & Patel, 2010).
Anti-Tumor and Antimicrobial Potential
Further exploration into the synthesis of N-arylpyrazole-containing enaminones as key intermediates revealed their significant antitumor and antimicrobial activities. Riyadh (2011) reported the synthesis of such compounds, highlighting their cytotoxic effects against human breast and liver carcinoma cell lines, suggesting potential applications in cancer treatment and microbial infection control (Riyadh, 2011).
Neuroinflammation Imaging Agents
Wang et al. (2018) focused on synthesizing a novel PET agent for imaging the IRAK4 enzyme in neuroinflammation, demonstrating the versatility of piperazine derivatives in developing diagnostic tools for neuroinflammatory conditions (Wang et al., 2018).
Environmental Applications
The compound and its derivatives have also found applications in environmental science, such as in the study by Hiskia et al. (2001), which investigated the sonolytic, photolytic, and photocatalytic decomposition of atrazine in the presence of polyoxometalates, demonstrating the potential for environmental remediation efforts (Hiskia et al., 2001).
特性
IUPAC Name |
4-(6-cyclopropylpyridazin-3-yl)-N-propan-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O/c1-11(2)16-15(21)20-9-7-19(8-10-20)14-6-5-13(17-18-14)12-3-4-12/h5-6,11-12H,3-4,7-10H2,1-2H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLQDBAHJHRPQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCN(CC1)C2=NN=C(C=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-cyclopropylpyridazin-3-yl)-N-isopropylpiperazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-methyl-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2478307.png)

![1,3-bis(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2478310.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2478311.png)


![8-(4-ethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![N-cyclohexyl-2,4-dimethyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2478320.png)
![1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2478323.png)

![1-[3-(trifluoromethyl)benzoyl]tetrahydro-4(1H)-pyridinone](/img/structure/B2478328.png)

